molecular formula C8H18N2 B13151061 1-Methyl-2-propylpiperazine

1-Methyl-2-propylpiperazine

Cat. No.: B13151061
M. Wt: 142.24 g/mol
InChI Key: BIYOMNPUPXIXFC-UHFFFAOYSA-N
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Description

1-Methyl-2-propylpiperazine is a chemical compound belonging to the piperazine family, characterized by the presence of a methyl group and a propyl group attached to the piperazine ring. This compound is known for its versatile applications in various fields, including pharmaceuticals, industrial processes, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-propylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically proceed under basic conditions and may involve the use of protecting groups to achieve the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves batch or flow (microwave) reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to enhance the efficiency of the synthesis . This method allows for the preparation of monosubstituted piperazine derivatives in a one-pot-one-step manner, eliminating the need for protecting groups.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-propylpiperazine undergoes various chemical reactions, including alkylation, acylation, and substitution . These reactions are facilitated by the presence of the secondary amine group, which acts as a nucleophile.

Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, acyl chlorides, and other electrophilic reagents. The reactions typically occur under basic or neutral conditions, with solvents such as water or organic solvents like ethanol and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with alkyl halides yield N-alkylated piperazine derivatives, while acylation reactions with acyl chlorides produce N-acylated piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-2-propylpiperazine involves its interaction with molecular targets and pathways. As a functional group-containing compound, it acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . These interactions enable the compound to exert its effects in various applications, including pharmaceuticals and industrial processes.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-methyl-2-propylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-4-8-7-9-5-6-10(8)2/h8-9H,3-7H2,1-2H3

InChI Key

BIYOMNPUPXIXFC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCCN1C

Origin of Product

United States

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